molecular formula C23H24N4O B11008667 N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11008667
M. Wt: 372.5 g/mol
InChI Key: ISLJIYIAJYHIIY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that combines structural elements from indole, pyrazole, and carboxamide groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, tryptamine, undergoes a reaction with an appropriate acylating agent to form the indole derivative.

    Pyrazole Formation: The indole derivative is then reacted with a hydrazine derivative to form the pyrazole ring.

    Carboxamide Formation: The final step involves the coupling of the pyrazole derivative with a carboxylic acid or its derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. Its indole moiety is particularly interesting due to its presence in many biologically active molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The indole and pyrazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole and amide moieties but differs in the substituents on the aromatic ring.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Similar in structure but with a naphthalene ring instead of a phenyl ring.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Contains a biphenyl structure with a fluorine substituent.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the indole and pyrazole rings, which are known for their diverse biological activities. The combination of these rings in a single molecule provides a unique scaffold for the development of new therapeutic agents with potentially enhanced biological properties.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C23H24N4O/c1-16(2)21-14-22(27(26-21)18-8-4-3-5-9-18)23(28)24-13-12-17-15-25-20-11-7-6-10-19(17)20/h3-11,14-16,25H,12-13H2,1-2H3,(H,24,28)

InChI Key

ISLJIYIAJYHIIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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